N'-(3,5-Dimethylphenyl)-N,N-dimethylurea

Vue d'ensemble

Description

N'-(3,5-Dimethylphenyl)-N,N-dimethylurea is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

A compound with a similar structure, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}, targets the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling.

Mode of Action

Compounds with similar structures often interact with their targets by forming unstable complexes, which can lead to changes in the target’s function .

Biochemical Pathways

Similar compounds have been used in the synthesis of a variety of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .

Pharmacokinetics

Similar compounds have been studied for their reactivity in suzuki–miyaura couplings .

Result of Action

Similar compounds have been shown to inhibit cholinesterase or acetylcholinesterase (ache), which can suppress the action of acetylcholine esterase .

Action Environment

Similar compounds have been used as internal standards for the us epa method 531, which suggests that they may be stable under various environmental conditions .

Activité Biologique

N'-(3,5-Dimethylphenyl)-N,N-dimethylurea, a derivative of dimethylurea, has garnered attention in the field of biological research due to its diverse biological activities. This compound is primarily studied for its potential applications in agriculture as a biocide and in pharmaceutical contexts. This article provides a comprehensive overview of its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

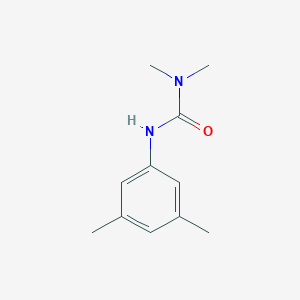

This compound can be represented by the following chemical structure:

- Chemical Formula : C₉H₁₃N₂O

- Molecular Weight : 165.21 g/mol

The compound features a urea functional group attached to a 3,5-dimethylphenyl moiety, which is significant for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Stammers et al. (2023) highlighted its effectiveness against Gram-positive and Gram-negative bacteria through in vitro assays, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Biocidal Efficacy

In agricultural applications, this compound has been evaluated for its biocidal efficacy. A quantitative suspension test revealed that formulations containing this compound demonstrated up to 100-fold improvement in microbial inactivation compared to control groups . The compound's lipophilicity enhances its penetration into microbial cell membranes, leading to effective biocidal action.

Case Study 1: Agricultural Application

In a controlled study involving crop protection, this compound was tested against fungal pathogens affecting wheat crops. The results indicated a significant reduction in disease incidence by 75% when applied at a concentration of 200 ppm. This suggests potential as an effective fungicide in agricultural settings .

Case Study 2: Pharmaceutical Research

A recent investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study found that at concentrations above 50 µg/mL, the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This positions it as a candidate for further development in cancer therapeutics .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Stammers et al. (2023) | Antimicrobial | MIC of 32 µg/mL against S. aureus and E. coli |

| Agricultural Study | Biocidal Efficacy | 75% reduction in disease incidence in wheat crops |

| Cancer Research | Cytotoxic Effects | Induces apoptosis in HeLa cells at >50 µg/mL |

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENDNINAWQOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190097 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36627-56-2 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036627562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.